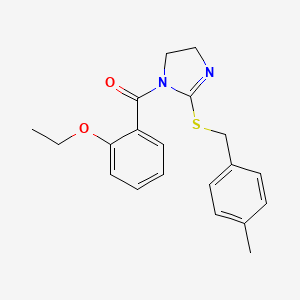![molecular formula C24H24ClN5O2S B2586504 N-Cyclohexyl-4-methyl-5-oxo-1-((4-chlorbenzyl)thio)-4,5-dihydro-[1,2,4]triazolo[4,3-a]chinazolin-8-carboxamid CAS No. 1111214-75-5](/img/structure/B2586504.png)
N-Cyclohexyl-4-methyl-5-oxo-1-((4-chlorbenzyl)thio)-4,5-dihydro-[1,2,4]triazolo[4,3-a]chinazolin-8-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a heterocyclic compound. It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of similar triazolo quinoxaline derivatives involves aromatic nucleophilic substitution . The process includes the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
The new compounds synthesized via aromatic nucleophilic substitution were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Einige [1,2,4]Triazolo[4,3-a]chinoxalin-Derivate wurden als potenzielle antivirale Wirkstoffe synthetisiert . Insbesondere zeigte Verbindung 8b vielversprechende antivirale Aktivität .
Antibakterielle Aktivität
Die [1,2,4]Triazolo[4,3-a]chinoxalin-Derivate haben antimikrobielle Aktivitäten gezeigt . Beispielsweise zeigen die Verbindungen 4d, 6c, 7b und 8a antibakterielle und/oder antimykotische Aktivitäten . Die stärkste antibakterielle Aktivität wurde für 4d und 6c gefunden, die eine starke In-vitro-Aktivität gegen S. aureus bzw. E. coli zeigten .
Antimykotische Aktivität
Die Antimykotika, die einen Triazol-Rest enthalten, wie z. B. Voriconazol und Posaconazol, spielen eine führende Rolle bei der Bekämpfung von Pilzinfektionen . Die Verbindungen 6c, 7b und 8a zeigten die größte Aktivität gegen C. albicans .
Pharmakologische Potenziale
Triazol-Verbindungen sind in der Lage, im biologischen System an eine Vielzahl von Enzymen und Rezeptoren zu binden und zeigen daher vielseitige biologische Aktivitäten . Sie kommen in einer Reihe von Medikamentenklassen vor, wie z. B. Antibiotika, Antimykotika, Antikrebsmittel, Antioxidantien, Antiviralia, entzündungshemmende Mittel, Schmerzmittel, Antiepileptika, Antihypertensiva, Antidepressiva, Antidiabetika, Anxiolytika und Antituberkulotika .
Synthese neuer Verbindungen
Die [1,2,4]Triazolo[4,3-a]chinoxalin-Derivate können bei der Synthese neuer Verbindungen mit potenziellen antiviralen und antimikrobiellen Wirkstoffen eingesetzt werden .
Steigerung der Bioaktivität
Um die Bioaktivität von [1,2,4]Triazolo[4,3-a]chinoxalin als antivirale Wirkstoffe zu erhöhen, wurde in dieser Studie eine Thioamid-Gruppe als weitere strukturelle Modifikation erzielt . Daher wurden die Verbindungen 8a, b als potenzielle antivirale Wirkstoffe entworfen und synthetisiert .
Wirkmechanismus
Target of Action
The primary target of 1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand .
Mode of Action
1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide acts as an antagonist of the A2B receptor . This means that it binds to the A2B receptor and blocks its activation by adenosine .
Biochemical Pathways
The A2B receptor plays a crucial role in various biochemical pathways. It is expressed in human microvascular endothelial cells, where it regulates angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . By blocking the A2B receptor, 1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can potentially inhibit these pathways and subsequently angiogenesis, which is a major mechanism for tumor growth regulation .
Pharmacokinetics
The compound’s interaction with the a2b receptor suggests that it is bioavailable and can reach its target site in the body .
Result of Action
The result of the action of 1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is the inhibition of the A2B receptor . This inhibition can lead to a decrease in angiogenesis, which can potentially limit tumor growth .
Action Environment
The action of 1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be influenced by various environmental factors. For instance, the level of adenosine in the body, which is the natural ligand for the A2B receptor, can affect the efficacy of this compound . .
Zukünftige Richtungen
The future directions in the research of such compounds could involve further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, more research could be directed towards synthesizing and studying their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
Biochemische Analyse
Cellular Effects
Triazole compounds have been reported to exhibit a wide range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-N-cyclohexyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2S/c1-29-22(32)19-12-9-16(21(31)26-18-5-3-2-4-6-18)13-20(19)30-23(29)27-28-24(30)33-14-15-7-10-17(25)11-8-15/h7-13,18H,2-6,14H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFQANGDIJYGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
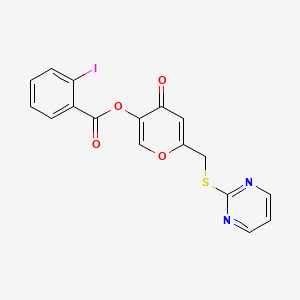
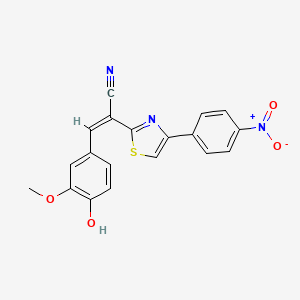


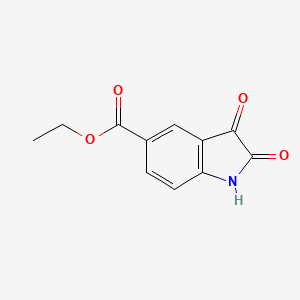
![1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione](/img/structure/B2586431.png)

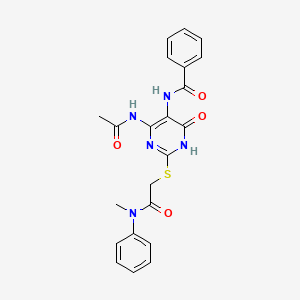
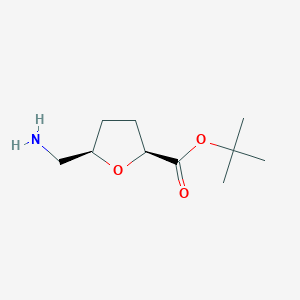
![1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2586438.png)


